molecular formula C3H9ClFNO B2425124 (S)-3-Amino-2-fluoropropan-1-ol hydrochloride CAS No. 2309433-02-9

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride

Cat. No. B2425124
CAS RN: 2309433-02-9
M. Wt: 129.56
InChI Key: FXGLUSCLLWMQRL-DFWYDOINSA-N
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Description

“(S)-3-Amino-2-fluoropropan-1-ol hydrochloride” is likely a compound that contains an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH) on a three-carbon chain. The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms. The “hydrochloride” part suggests that this compound is a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of the atoms and the stereochemistry. Techniques like X-ray crystallography or NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino and hydroxyl groups are both nucleophilic and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure and the functional groups present .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pero et al. (1977) explored the synthesis and effects of various derivatives of 3-fluoropropan-2-one in mice, providing insights into the chemical structure and toxicity of similar compounds, which can be relevant for understanding the properties of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride (Pero, R. W., Babiarz-Tracy, P., & Fondy, T. P., 1977).

Pharmacological Applications

  • The study by Robin et al. (2007) on microwave-assisted synthesis of 1-aminopropan-2-ols and their anti-malarial activities demonstrates the potential of such compounds in therapeutic applications, including derivatives of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride (Robin, A., Brown, F. K., Bahamontes-Rosa, N., et al., 2007).

Biological Activity

Chemical Analysis and Detection

  • Imai and Watanabe (1981) developed a fluorimetric method for determining secondary amino acids, which can be applied to similar compounds like (S)-3-Amino-2-fluoropropan-1-ol hydrochloride for analytical purposes (Imai, K., & Watanabe, Y., 1981).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on its interaction with biological targets .

Safety and Hazards

Like all chemicals, handling “(S)-3-Amino-2-fluoropropan-1-ol hydrochloride” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, not to breathe in the dust, and not to ingest the compound .

Future Directions

The future directions for this compound would depend on its intended applications. If it’s a new pharmaceutical compound, future studies might focus on clinical trials and drug formulation .

properties

IUPAC Name

(2S)-3-amino-2-fluoropropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLUSCLLWMQRL-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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